![molecular formula C14H23IO3 B13623765 Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. DABCO is known for its nucleophilic and catalytic properties, which facilitate various substitution and cycloaddition reactions . The reaction conditions often include the use of aprotic solvents and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: Facilitated by nucleophilic catalysts like DABCO.
Cycloaddition Reactions: Involving the formation of new ring structures.
Isomerization Reactions: Leading to the rearrangement of the molecular structure.
Common Reagents and Conditions
Common reagents used in these reactions include DABCO, various nucleophiles, and electrophiles. Reaction conditions typically involve mild temperatures and the use of aprotic solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry.
科学研究应用
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with nucleophiles and electrophiles, facilitated by its bicyclic structure. The molecular targets and pathways involved include the formation of new covalent bonds through substitution and cycloaddition reactions .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its nucleophilic and catalytic properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar applications in organic synthesis.
Uniqueness
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[22
属性
分子式 |
C14H23IO3 |
|---|---|
分子量 |
366.23 g/mol |
IUPAC 名称 |
ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-3-5-11-14(12(16)17-4-2)8-6-13(10-15,18-11)7-9-14/h11H,3-10H2,1-2H3 |
InChI 键 |
GUMQHPVECCRSBT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C2(CCC(O1)(CC2)CI)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


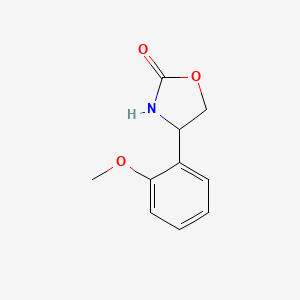
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
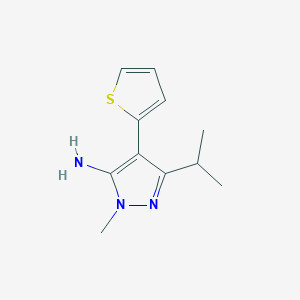
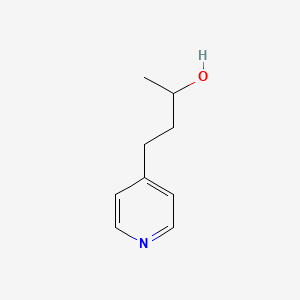

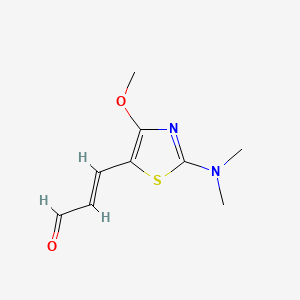
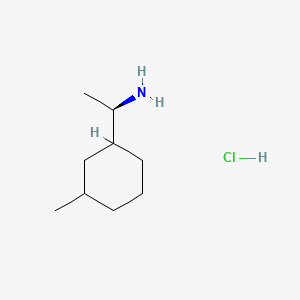
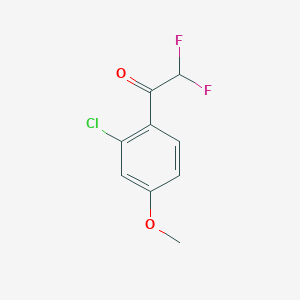
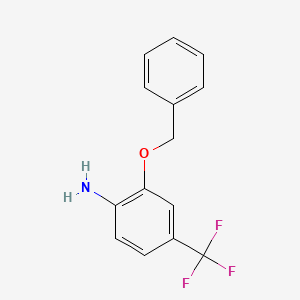
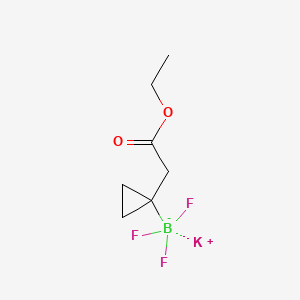
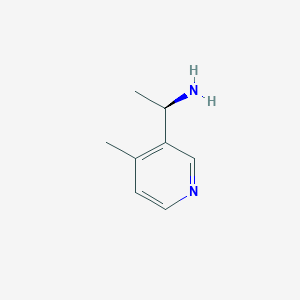
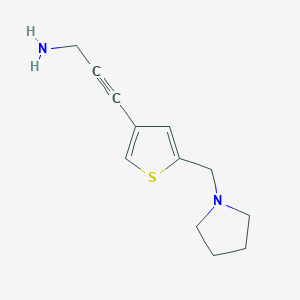
![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)
